1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound notable for its potential pharmacological properties. It features a benzothiazole ring, a piperazine moiety, and a propanone functional group, making it of significant interest in medicinal chemistry. The compound is often studied for its antibacterial, antifungal, anti-inflammatory, and analgesic activities, indicating its potential utility in various therapeutic applications.
This compound is classified under organic compounds with specific functionalities that allow it to interact with biological systems. Its structural components suggest it may function as an enzyme inhibitor or receptor antagonist, which are common mechanisms for many pharmaceuticals. The compound's IUPAC name reflects its complex structure, and it is cataloged in chemical databases such as PubChem and BenchChem.
The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes:
Industrial Production: In industrial settings, optimization of these synthetic routes is crucial for maximizing yield and purity. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
The molecular formula for 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is . The structure includes:
The compound's structural characteristics allow for interactions with various biological targets, potentially influencing its pharmacological effects.
The compound can undergo several types of chemical reactions:
Each reaction type requires specific reagents and conditions to achieve desired products, showcasing the compound's versatility in synthetic chemistry.
The mechanism of action for 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. The benzothiazole component is known to inhibit various enzymes and receptors, while the piperazine moiety facilitates cellular penetration. This dual functionality may enhance the compound's efficacy in modulating biochemical pathways related to inflammation and pain .
The physical properties of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one include:
Key chemical properties include:
These properties are critical for understanding how the compound behaves in various environments, influencing both its synthesis and application.
The applications of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one span several fields:
Research continues to explore additional therapeutic uses based on its unique structural attributes and biological activities .
The synthesis of 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one follows a convergent multi-step sequence requiring precise control of reaction parameters. The primary route begins with the preparation of the 6-chlorobenzothiazole core via cyclization of 4-chloro-2-aminothiophenol with aldehydes or carboxylate equivalents under dehydrating conditions. This intermediate undergoes electrophilic chlorination at the C-6 position using chlorine gas or sulfuryl chloride in chlorinated solvents at 0–5°C to achieve regioselective substitution [2] . The critical coupling step involves nucleophilic aromatic substitution (SNAr), where piperazine attacks the C-2 position of the 2,6-dichlorobenzothiazole intermediate in refluxing acetonitrile, exploiting the superior leaving-group capacity of the C-2 chloride. This reaction typically proceeds for 12–24 hours with excess piperazine (2.5–3.0 equiv) to minimize bis-alkylation, yielding 2-(piperazin-1-yl)-6-chlorobenzothiazole [1] [4].
The final acylation employs propanoyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine or DIPEA) at 0°C to room temperature. This controlled addition prevents N,O-bis-acylation and reduces epimerization risks. Alternative protocols utilize propanoic acid with coupling agents like HATU or EDCI in DMF, though these require rigorous drying to suppress hydrolysis [4] .
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Step | Reagents/Conditions | Yield (%) | Key Purification Method | Critical Parameters |
---|---|---|---|---|
Benzothiazole Formation | Dehydrative cyclization, 110°C | 65–75 | Silica gel chromatography | Anhydrous conditions, N₂ atmosphere |
C-6 Chlorination | Cl₂, CH₂Cl₂, 0°C | 80–88 | Crystallization (EtOH/H₂O) | Temperature control, stoichiometric Cl₂ |
Piperazine Coupling | Piperazine, CH₃CN, reflux | 70–78 | Extraction (pH-dependent) | Piperazine excess (2.5–3.0 equiv) |
N-Acylation | Propanoyl Cl, DIPEA, CH₂Cl₂, 0°C | 85–92 | Precipitation | Slow reagent addition, temperature ≤5°C |
Microwave irradiation significantly enhances the efficiency of benzothiazole-piperazine coupling and acylation steps. The SNAr reaction between 2,6-dichlorobenzothiazole and piperazine under microwave conditions (150°C, DMF, 30 min) achieves >90% conversion, reducing reaction times from 24 hours to under 1 hour while minimizing thermal degradation byproducts. This acceleration stems from rapid dielectric heating, which overcomes the kinetic barriers associated with heterocyclic SNAr reactions [1] [2].
For one-pot methodologies, researchers have developed sequential protocols where the C-6 chlorinated benzothiazole intermediate undergoes in situ substitution with piperazine, followed by direct acylation without isolation. Key to success is solvent compatibility—typically a switch from polar aprotic (DMF) for SNAr to non-polar (toluene) for acylation. Recent advances employ polymer-supported scavengers to sequester HCl generated during acylation, enabling yields of 75–82% for the one-pot sequence and reducing purification complexity [1] [7].
Table 2: Microwave vs. Conventional Thermal Synthesis Optimization
Reaction Step | Conventional Method | Microwave Method | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|
Piperazine Coupling | 24 h, 82°C, CH₃CN | 30 min, 150°C, DMF | +22% | 40% less dimerization |
N-Acylation | 12 h, 25°C, CH₂Cl₂ | 15 min, 100°C, neat | +15% | Elimination byproducts <5% |
One-Pot Sequence | 36 h total, 68% isolated yield | 2 h total, 85% isolated yield | +17% | 50% less impurities |
Regiocontrol during benzothiazole functionalization is pivotal for bioactivity optimization. The C-6 position of the benzothiazole ring exhibits enhanced electrophilicity due to the electron-withdrawing effect of the thiazole nitrogen, facilitating selective chlorination. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C allows for the introduction of diverse substituents (e.g., methoxy, fluoro, or cyano groups) at C-6 or C-7 positions, while blocking C-4/C-7 sites with removable directing groups (e.g., TMS or DMG) enables C-4 functionalization [2] . Computational studies (DFT) confirm that chloro substitution at C-6 lowers the LUMO energy by 1.8 eV versus C-4, rationalizing its preferential reactivity in SNAr. Post-functionalization of the C-6 chloro group via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille) can introduce aryl, vinyl, or alkyl groups, though this requires protection of the piperazine nitrogen to prevent catalyst poisoning [4] [8].
Table 3: Regioselective Modification Strategies and Outcomes
Position | Functionalization Method | Key Reagents | Compatibility | Steric/Electronic Effects |
---|---|---|---|---|
C-6 | Electrophilic chlorination | Cl₂, SO₂Cl₂ | High (selectivity >9:1) | Electron-withdrawing group enhances SNAr |
C-4/C-7 | Directed ortho-metalation | n-BuLi, (−)-sparteine, R⁺ | Moderate (requires blocking groups) | C-7 methoxy reduces ring electrophilicity |
C-2 | Nucleophilic substitution | Piperazine, K₂CO₃, DMSO | High | Leaving group ability: Cl > F > OMe |
C-5/C-7 | Halogen dance rearrangement | LDA, R₃SnCl | Low (limited substrates) | Steric hindrance from fused rings |
N-Acylation of the piperazine nitrogen demands selective catalysts to prevent over-reaction. Pd-catalyzed carbonylative approaches using [PdCl₂(dppf)] with Mo(CO)₆ as a CO source enable direct conversion of bromopropane to propanoyl piperazine derivatives in 85–90% yield, surpassing classical Schotten-Baumann methods. For sterically congested systems, organocatalysts like DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicycloundec-7-ene) at 5–10 mol% loadings accelerate acylation by activating the carbonyl carbon of propanoic acid derivatives while suppressing N-oxide formation [4] [6].
Phase-transfer catalysts (e.g., Aliquat 336 or TBAI) facilitate two-phase acylation in water-tolerant systems, enabling reactions at 50°C with aqueous NaOH and organic solvents. This method reduces epimerization of chiral centers adjacent to the ketone by avoiding strong bases. Recent advances include immobilized lipase catalysts (e.g., Candida antarctica Lipase B) for enantioselective acylation of unsymmetrical piperazines, though industrial adoption remains limited by enzyme cost [6] [8].
Scale-up of 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one faces three primary bottlenecks: purification complexities, exotherm management, and solvent sustainability. The penultimate intermediate 2-(piperazin-1-yl)-6-chlorobenzothiazole forms stable hydrochloride salts requiring multiple basification-extraction cycles, generating high volumes of aqueous waste. Continuous extraction systems with in-line pH monitoring can mitigate this, but process robustness remains problematic above 100-kg batches [4] [6].
The exothermic acylation step (ΔH = −120 kJ/mol) necessitates controlled addition rates and jet-mixer reactors to prevent thermal runaway. Additionally, DMF or dichloromethane used in traditional routes fall under stringent ICH Q3C solvent restrictions. Alternative green solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) show promise but reduce yields by 8–12% due to lower solubility of the propanoyl chloride reagent. Economic analyses suggest that switching to continuous flow reactors with immobilized catalysts could cut production costs by 30% through reduced solvent use and 50% lower energy input [6].
Table 4: Scalability Solutions and Technical Trade-offs
Challenge | Traditional Approach | Emerging Solutions | Trade-offs/Considerations |
---|---|---|---|
Purification | Silica gel chromatography | Antisolvent crystallization (EtOAc/heptane) | 5–7% yield loss, but 80% solvent reduction |
Exotherm Control | Batch cooling jackets | Continuous flow microreactors | Higher capital cost, 10x productivity |
Solvent Sustainability | DCM/DMF | 2-MeTHF/CPME | 8–12% yield drop, higher solvent cost |
Metal Impurities | Pd catalysts in coupling steps | Organocatalytic acylation | Lower turnover number (TON < 50) |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8